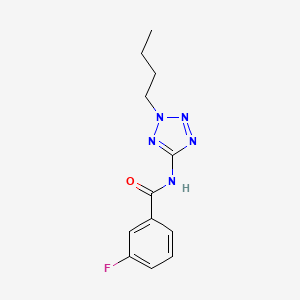
N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide
Vue d'ensemble
Description
N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide typically involves the reaction of 3-fluorobenzoic acid with 2-butyl-2H-tetrazole. The process can be carried out using various reagents and conditions, such as:
Esterification: The carboxylic acid group of 3-fluorobenzoic acid is first converted to an ester using an alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized tetrazole derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted benzamide derivatives with various functional groups.
Applications De Recherche Scientifique
N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-butyl-2H-tetrazol-5-yl)butanamide
- 4-tert-butyl-N-(2-butyl-2H-tetrazol-5-yl)benzamide
Uniqueness
N-(2-butyl-2H-tetrazol-5-yl)-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can enhance its lipophilicity and bioavailability. This structural feature distinguishes it from other tetrazole derivatives and contributes to its specific biological activities .
Propriétés
IUPAC Name |
N-(2-butyltetrazol-5-yl)-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN5O/c1-2-3-7-18-16-12(15-17-18)14-11(19)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3,(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGZHPDZTOSSIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


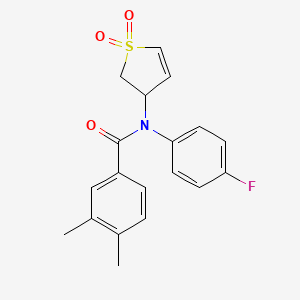
![1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide](/img/structure/B4216586.png)
![ETHYL 4-(2,5-DIMETHYLPHENYL)-6-{[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4216595.png)
![N-{3-[(4,5-dicyano-2-nitrophenyl)amino]phenyl}benzamide](/img/structure/B4216601.png)
![2-{[1-(2-methoxy-5-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4216606.png)
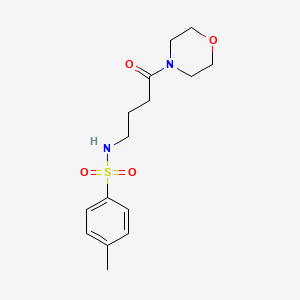
![3-ethoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzonitrile](/img/structure/B4216630.png)
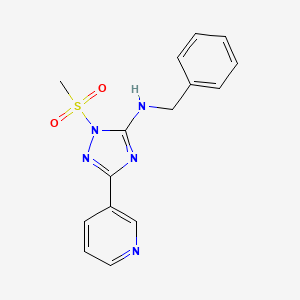
![ethyl 6-[(cyclohexylamino)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4216638.png)
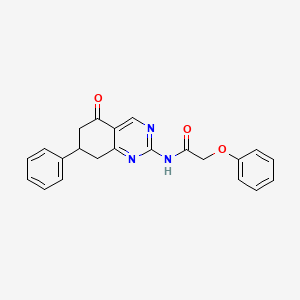
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4216651.png)
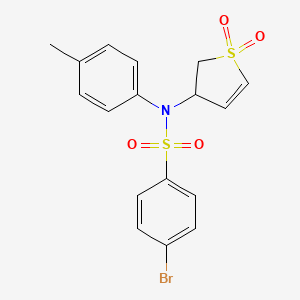
![ethyl 7-(3-nitrophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4216668.png)
![ethyl 4-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4216672.png)
